molecular formula C9H9ClF6N2O B2720304 4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole CAS No. 1856034-10-0

4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole

Cat. No.: B2720304
CAS No.: 1856034-10-0
M. Wt: 310.62
InChI Key: VXICFDJWBFVXNE-UHFFFAOYSA-N
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Description

4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a synthetic organic compound characterized by its unique structural features, including multiple trifluoromethyl groups and a pyrazole ring

Properties

IUPAC Name

4-chloro-3-(2,2,2-trifluoroethoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF6N2O/c10-6-3-18(2-1-8(11,12)13)17-7(6)4-19-5-9(14,15)16/h3H,1-2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXICFDJWBFVXNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCC(F)(F)F)COCC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions to form the pyrazole ring.

    Introduction of the Trifluoroethoxy Group: This step can be achieved through nucleophilic substitution reactions where a suitable leaving group is replaced by the trifluoroethoxy group.

    Attachment of the Trifluoropropyl Group: This can be accomplished through alkylation reactions using trifluoropropyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.

    Reduction: Reduction reactions can target the trifluoromethyl groups, potentially converting them to difluoromethyl or monofluoromethyl groups.

    Substitution: The chlorine atom in the compound can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate under mild conditions.

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Difluoromethyl or monofluoromethyl derivatives.

    Substitution: Amino or thio derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl groups make it a valuable intermediate in the development of fluorinated pharmaceuticals and agrochemicals.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators due to the presence of the pyrazole ring, which is a common pharmacophore in many bioactive molecules.

Medicine

Medicinally, compounds containing the pyrazole ring are explored for their anti-inflammatory, analgesic, and anticancer properties. The trifluoromethyl groups enhance the metabolic stability and bioavailability of these compounds.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation, due to the presence of multiple fluorine atoms.

Mechanism of Action

The mechanism of action of 4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid
  • 4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Uniqueness

Compared to similar compounds, 4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole stands out due to the presence of both trifluoroethoxy and trifluoropropyl groups, which confer unique physicochemical properties such as increased lipophilicity and metabolic stability. These features make it particularly valuable in the design of new pharmaceuticals and agrochemicals with improved efficacy and safety profiles.

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